molecular formula C15H21NO3 B8107045 Benzyl 4-(methoxymethyl)piperidine-1-carboxylate

Benzyl 4-(methoxymethyl)piperidine-1-carboxylate

Cat. No.: B8107045
M. Wt: 263.33 g/mol
InChI Key: FGIVTSHUPBOQDU-UHFFFAOYSA-N
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Description

Benzyl 4-(methoxymethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H21NO3 and a molecular weight of 263.33 g/mol . It is a piperidine derivative, which is a class of compounds known for their diverse applications in pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(methoxymethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl and methoxymethyl groups under controlled conditions. One common method involves the use of benzyl chloride and methoxymethyl chloride as reagents, with a base such as sodium hydroxide to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reagents and conditions, but with optimized processes to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(methoxymethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-piperidine derivatives, while reduction can produce various substituted piperidines .

Scientific Research Applications

Benzyl 4-(methoxymethyl)piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 4-(methoxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 4-(methoxymethyl)piperidine-1-carboxylate is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic and research applications where other piperidine derivatives may not be as effective .

Properties

IUPAC Name

benzyl 4-(methoxymethyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-18-11-14-7-9-16(10-8-14)15(17)19-12-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGIVTSHUPBOQDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCN(CC1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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